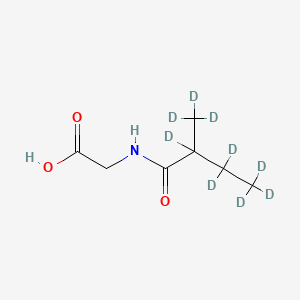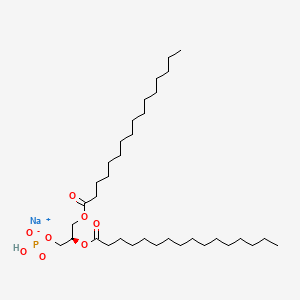
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is a deuterated derivative of 2-acetamido-5-mercapto-1,3,4-thiadiazole. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride in the presence of deuterated solvents, such as deuterated acetic acid, under controlled conditions .
Industrial Production Methods
Industrial production of 2-acetamido-5-mercapto-1,3,4-thiadiazole-d3 involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a potential lead compound for drug development.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-acetamido-5-mercapto-1,3,4-thiadiazole-d3 involves its interaction with biological molecules through its thiol and acetamido groups. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s deuterated nature also allows for detailed mechanistic studies using isotopic labeling techniques .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-5-mercapto-1,3,4-thiadiazole: The non-deuterated parent compound.
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A structurally similar compound with different substituents.
Uniqueness
2-Acetamido-5-mercapto-1,3,4-thiadiazole-d3 is unique due to the presence of deuterium atoms, which provide advantages in analytical studies, such as improved sensitivity and resolution in NMR spectroscopy. This makes it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMAMSVZRCQMP-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)







